UDP-D-apiose

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

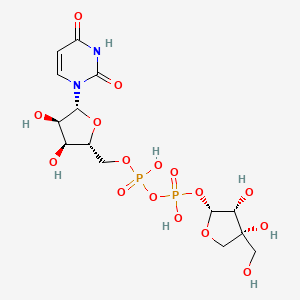

UDP-alpha-D-apiose is a UDP-D-apiose in which the anomeric centre of the apiose fragment has alpha-configuration. It is a conjugate acid of an UDP-alpha-D-apiose(2-).

Wissenschaftliche Forschungsanwendungen

Role in Plant Cell Wall Biosynthesis

UDP-D-apiose in Rhamnogalacturonan II (RG-II)

this compound is integral to the structure of rhamnogalacturonan II, a component of pectin found in plant cell walls. It serves as a binding site for borate ions, facilitating cross-linking that enhances the structural integrity of the cell wall. The enzyme this compound/UDP-D-xylose synthase catalyzes the conversion of UDP-D-glucuronate to this compound and UDP-D-xylose, essential for maintaining cell wall architecture and function .

Impact of Depletion Studies

Research utilizing virus-induced gene silencing (VIGS) to deplete this compound/UDP-D-xylose synthases has demonstrated significant effects on plant growth and cell viability. In Nicotiana benthamiana, depletion resulted in growth arrest, leaf yellowing, and abnormal cell wall structures, indicating that this compound is crucial for proper cell wall formation and plant development .

Industrial Applications

Potential in Biofuels and Biomass

The structural properties of this compound contribute to biomass recalcitrance, influencing the efficiency of biofuel production from plant materials. Understanding its role can lead to enhanced processing techniques for converting lignocellulosic biomass into fermentable sugars .

Stabilization Techniques for Research Applications

Recent studies have focused on stabilizing this compound for laboratory use. By employing bulky cations such as triethylamine, researchers have increased the half-life of this compound significantly, allowing for better utilization in enzymatic assays and glycosylation studies. This stabilization is crucial for studying apiosyltransferases that utilize this compound as a substrate .

Case Study 1: Gene Cloning and Functional Characterization

A significant study involved cloning and characterizing genes encoding this compound synthases from various plants. This research revealed that overexpressing these genes in model organisms like Arabidopsis thaliana can enhance apiose production but does not necessarily increase its incorporation into cell walls due to limitations in glycosyltransferase machinery .

Case Study 2: Apiosyltransferase Activity

Another study explored the application of this compound as a donor substrate for apiosyltransferases. This research successfully produced apiosylated glycosides such as apiin from apigenin using stabilized this compound, showcasing its potential in developing functional food ingredients and pharmaceuticals .

Summary Table of Applications

Analyse Chemischer Reaktionen

Key Reaction Intermediates and Detection

pH-Dependent Reaction Dynamics

Table 1: pH Effects on UAXS-Catalyzed Products

-

Cyclic Phosphate Formation : At pH 7.8, this compound undergoes non-enzymatic cyclization to apiofuranosyl-1,2-cyclic phosphate via nucleophilic attack by the C2 hydroxyl group .

Mechanistic Probes and Inhibitors

-

Fluorinated Analogs : UDP-2F-glucuronic acid inhibits UAXS by blocking the aldol cleavage step, confirming the necessity of C2 hydroxyl group deprotonation .

-

Phosphonate Analogs : this compound phosphonate is converted to UDP-D-xylose phosphonate, supporting a retroaldol–aldol mechanism .

Structural and Computational Insights

Active Site Residues (from Arabidopsis thaliana UAXS) :

-

Tyr185 : Stabilizes the substrate via hydrogen bonding.

-

Arg182 and Glu141 : Form a proton shuttle for C2 hydroxyl deprotonation.

-

NAD⁺ Binding Site : Facilitates hydride transfer during oxidation.

-

Rate-Limiting Step : Coupled oxidation and aldol cleavage (energy barrier: ~18 kcal/mol).

-

Keto–Enol Tautomerization : Essential for furanose formation.

Biological Implications

-

Cell Wall Integrity : Depletion of UAXS disrupts RG-II structure, leading to cell wall thickening and plant lethality .

-

Borate Cross-Linking : The C2 and C3 hydroxyls of this compound are critical for borate ester formation in RG-II .

This synthesis integrates mechanistic enzymology, isotopic labeling, and computational modeling to elucidate the unique reactivity of this compound. The interplay between pH, cofactors, and active site architecture underscores its biological significance in plant physiology.

Eigenschaften

Molekularformel |

C14H22N2O16P2 |

|---|---|

Molekulargewicht |

536.28 g/mol |

IUPAC-Name |

[(2R,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl] [[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate |

InChI |

InChI=1S/C14H22N2O16P2/c17-4-14(23)5-28-12(10(14)21)31-34(26,27)32-33(24,25)29-3-6-8(19)9(20)11(30-6)16-2-1-7(18)15-13(16)22/h1-2,6,8-12,17,19-21,23H,3-5H2,(H,24,25)(H,26,27)(H,15,18,22)/t6-,8-,9-,10+,11-,12-,14-/m1/s1 |

InChI-Schlüssel |

SYVORCSTSYHSPN-UXAZDEAISA-N |

SMILES |

C1C(C(C(O1)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)O)(CO)O |

Isomerische SMILES |

C1[C@@]([C@H]([C@H](O1)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O)O)(CO)O |

Kanonische SMILES |

C1C(C(C(O1)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)O)(CO)O |

Synonyme |

UDP-apiose UDP-D-apiose |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.